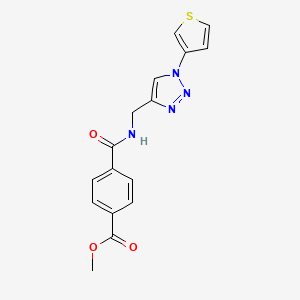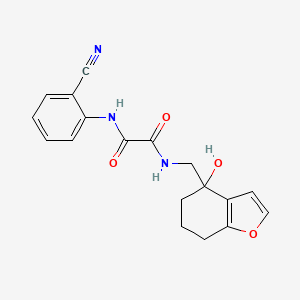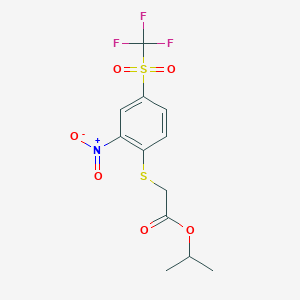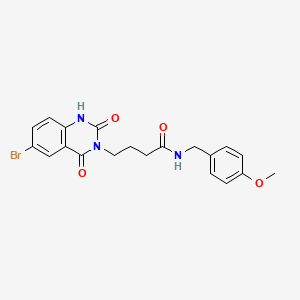
methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a combination of a benzoate ester, a triazole ring, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the triazole and thiophene intermediates. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The thiophene ring can be introduced through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and the Gewald reaction, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
Methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate can undergo a variety of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under certain conditions to form dihydrotriazoles.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoic acid.
科学的研究の応用
Methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials, such as organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can act as a bioisostere for amides, potentially enhancing the compound’s binding affinity and selectivity for its target .
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share the thiophene ring structure.
Triazole derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole share the triazole ring structure.
Uniqueness
Methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate is unique due to the combination of the thiophene and triazole rings with a benzoate ester. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
methyl 4-[(1-thiophen-3-yltriazol-4-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-16(22)12-4-2-11(3-5-12)15(21)17-8-13-9-20(19-18-13)14-6-7-24-10-14/h2-7,9-10H,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIBJYVKDQVUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methylpyridin-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2727758.png)
![1-bromo-N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2727759.png)

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2727763.png)


![N-(butan-2-yl)-4-methyl-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2727767.png)
![1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one](/img/structure/B2727770.png)


![3-chloro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide](/img/structure/B2727774.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2727775.png)
![6-Isopropyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727776.png)
![4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2727779.png)
